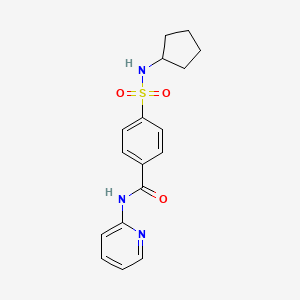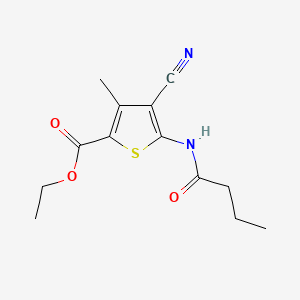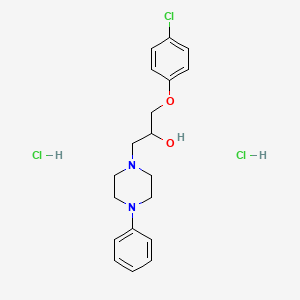
3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a phenoxybenzyl group, a tert-butyl group, and a dichlorovinyl group attached to a carbamate moiety. Its chemical properties make it effective in targeting specific pests while minimizing harm to non-target organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate typically involves multiple steps:
Formation of 3-Phenoxybenzyl Alcohol: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 3-Phenoxybenzyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Preparation of N-(tert-butyl)-N-(2,2-dichlorovinyl)amine: This intermediate is synthesized by reacting tert-butylamine with 2,2-dichlorovinyl chloride.
Final Coupling Reaction: The final step involves the reaction of 3-phenoxybenzyl chloride with N-(tert-butyl)-N-(2,2-dichlorovinyl)amine in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate group can be hydrolyzed to form 3-phenoxybenzyl alcohol and N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.
Oxidation: The phenoxybenzyl group can be oxidized using strong oxidizing agents, leading to the formation of phenoxybenzoic acid derivatives.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH).
Major Products
Hydrolysis: 3-Phenoxybenzyl alcohol, N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.
Oxidation: Phenoxybenzoic acid derivatives.
Substitution: Various substituted dichlorovinyl derivatives.
Applications De Recherche Scientifique
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and biochemistry, particularly in disrupting nervous system functions.
Medicine: Explored for potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the formulation of insecticides for agricultural use, providing effective pest control while being relatively safe for humans and animals.
Mécanisme D'action
The primary mechanism of action of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a stable complex, preventing the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different structural components.
Aldicarb: A more toxic carbamate insecticide, known for its high potency and rapid action.
Methomyl: A carbamate insecticide with a broad spectrum of activity but higher toxicity compared to 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate.
Uniqueness
This compound is unique due to its specific structural features that confer selective insecticidal activity with lower toxicity to non-target organisms. Its dichlorovinyl group enhances its stability and effectiveness, while the phenoxybenzyl moiety contributes to its ability to penetrate insect cuticles and reach the target sites efficiently.
Propriétés
IUPAC Name |
(3-phenoxyphenyl)methyl N-tert-butyl-N-(2,2-dichloroethenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)23(13-18(21)22)19(24)25-14-15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOXQZOJFPCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate](/img/structure/B2573676.png)



![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)







![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2573697.png)
